2,7-Dibromo-N~1~,N~1~,N~8~,N~8~-tetramethylnaphthalene-1,8-diamine
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Overview
Description
2,7-Dibromo-N~1~,N~1~,N~8~,N~8~-tetramethylnaphthalene-1,8-diamine is a brominated aromatic amine compound It is characterized by the presence of two bromine atoms at the 2 and 7 positions of the naphthalene ring, and four methyl groups attached to the nitrogen atoms at the 1 and 8 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-N~1~,N~1~,N~8~,N~8~-tetramethylnaphthalene-1,8-diamine typically involves the bromination of a naphthalene derivative followed by amination. One common method includes the bromination of naphthalene using bromine or a brominating agent under controlled conditions to introduce bromine atoms at the desired positions. The resulting dibromonaphthalene is then subjected to amination using methylamine or a similar reagent to introduce the tetramethylamino groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-N~1~,N~1~,N~8~,N~8~-tetramethylnaphthalene-1,8-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may result in changes to the aromatic ring or amino groups .
Scientific Research Applications
2,7-Dibromo-N~1~,N~1~,N~8~,N~8~-tetramethylnaphthalene-1,8-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules.
Industry: Used in the production of materials with specific properties, such as dyes and pigments
Mechanism of Action
The mechanism of action of 2,7-Dibromo-N~1~,N~1~,N~8~,N~8~-tetramethylnaphthalene-1,8-diamine involves its interaction with molecular targets through its bromine and amino groups. These interactions can affect various pathways, depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9,9-dihexylfluorene: Another brominated aromatic compound with similar structural features but different substituents.
2,7-Dibromo-9,9-bis(6-(N,N-diethylamino)hexyl)fluorene: Similar in having bromine atoms at the 2 and 7 positions but with different amino group substitutions
Uniqueness
2,7-Dibromo-N~1~,N~1~,N~8~,N~8~-tetramethylnaphthalene-1,8-diamine is unique due to its specific combination of bromine and tetramethylamino groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
206760-86-3 |
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Molecular Formula |
C14H16Br2N2 |
Molecular Weight |
372.10 g/mol |
IUPAC Name |
2,7-dibromo-1-N,1-N,8-N,8-N-tetramethylnaphthalene-1,8-diamine |
InChI |
InChI=1S/C14H16Br2N2/c1-17(2)13-10(15)7-5-9-6-8-11(16)14(12(9)13)18(3)4/h5-8H,1-4H3 |
InChI Key |
GNHXEVKPFIELLD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC2=C1C(=C(C=C2)Br)N(C)C)Br |
Origin of Product |
United States |
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